molecular formula C20H8BrF5N2O2 B4928214 2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B4928214
M. Wt: 483.2 g/mol
InChI Key: UHFYBHBHCZAVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide varies depending on the application. In the case of its use as an enzyme inhibitor, it works by binding to the active site of the enzyme and preventing its activity. As an anticancer agent, it induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on the application. As an enzyme inhibitor, it can lead to changes in cellular signaling and gene expression. As an anticancer agent, it can induce cell death in cancer cells while sparing normal cells. In the field of organic electronics, it can contribute to the development of more efficient and stable electronic devices.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its versatility. It can be used in a variety of applications, from enzyme inhibition to organic electronics. However, one limitation is that it can be difficult and expensive to synthesize, which may limit its availability for certain experiments.

Future Directions

There are many potential future directions for research on 2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. In the field of medicinal chemistry, further studies could focus on optimizing its potency and selectivity as an enzyme inhibitor or anticancer agent. In the field of organic electronics, research could focus on developing new materials based on this compound that exhibit even better charge transport properties. Overall, the potential applications of this compound make it an exciting area of research for scientists in various fields.

Synthesis Methods

The synthesis of 2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-bromo-N-(2-hydroxyphenyl)benzamide with pentafluorophenyl isocyanate in the presence of a base. This reaction yields the desired product, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes, including protein kinase CK2 and histone deacetylases. It has also shown potential as an anticancer agent, as it can induce apoptosis in cancer cells.
In addition to its medicinal applications, this compound has also been studied for its potential use in organic electronics. It has been shown to exhibit high thermal stability and good charge transport properties, making it a promising candidate for use in organic light-emitting diodes and other electronic devices.

properties

IUPAC Name

2-bromo-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8BrF5N2O2/c21-10-4-2-1-3-9(10)19(29)27-8-5-6-12-11(7-8)28-20(30-12)13-14(22)16(24)18(26)17(25)15(13)23/h1-7H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFYBHBHCZAVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8BrF5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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